2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Description
2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring, a trifluoromethyl group, and a tetrahydropyrimidine core, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C17H20F3N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H20F3N5O2/c1-24-5-7-25(8-6-24)16-22-13(10-14(26)23-16)15(27)21-12-4-2-3-11(9-12)17(18,19)20/h2-4,9,13H,5-8,10H2,1H3,(H,21,27)(H,22,23,26) |
InChI Key |
RNQSYTVIGKHNGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling and Purification: The final step involves coupling the intermediate with the desired carboxamide group, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and protein functions.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its structural features suggest potential activity against certain diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its pharmacological properties and therapeutic potential.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(fluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
- 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(chloromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 2-(4-methylpiperazin-1-yl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
